molecular formula C17H29O4- B1629722 MONO-DODECYL ITACONATE CAS No. 107615-60-1

MONO-DODECYL ITACONATE

Cat. No.: B1629722
CAS No.: 107615-60-1
M. Wt: 297.4 g/mol
InChI Key: JELFVXVEOTVGKC-UHFFFAOYSA-M
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Description

This compound is characterized by its molecular formula C17H29O4 and a molecular weight of 297.4 g/mol. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MONO-DODECYL ITACONATE typically involves the esterification of itaconic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

MONO-DODECYL ITACONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

MONO-DODECYL ITACONATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of polymers and surfactants.

Mechanism of Action

The mechanism of action of MONO-DODECYL ITACONATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

MONO-DODECYL ITACONATE can be compared with other fatty acid esters such as:

    Methyl oleate: Similar in structure but differs in the length of the carbon chain and the presence of a double bond.

    Ethyl stearate: Another fatty acid ester with a longer carbon chain and no double bonds.

    Butyl acetate: A shorter chain ester with different physical and chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for a variety of applications.

Properties

IUPAC Name

3-dodecoxycarbonylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-21-17(20)15(2)14-16(18)19/h2-14H2,1H3,(H,18,19)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFVXVEOTVGKC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621363
Record name 3-[(Dodecyloxy)carbonyl]but-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107615-60-1
Record name 3-[(Dodecyloxy)carbonyl]but-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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